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molecular formula C8H17NO B8640839 3-[1-(Dimethylamino)cyclopropyl]-1-propanol

3-[1-(Dimethylamino)cyclopropyl]-1-propanol

Cat. No. B8640839
M. Wt: 143.23 g/mol
InChI Key: HOPIFNRCPXUXRE-UHFFFAOYSA-N
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Patent
US06943184B2

Procedure details

8.5 g of the product obtained in Step 3 dissolved in 100 ml of tetrahydrofaran are added to 6.9 g of lithium aluminium hydride suspended in 200 ml of tetrahydrofuran. After refluxing for 16 hours, the mixture is cooled to 5° C. and hydrolysed with, in succession, 6.9 ml of water, 6.9 ml of 4N sodium hydroxide solution and then 20.7 ml of water. After customary treatment, chromatography of the residue over silica gel allows the expected product to be isolated (liquid).
Name
product
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
6.9 mL
Type
reactant
Reaction Step Three
Quantity
6.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
20.7 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(O[C:6]([N:8]([CH3:19])[C:9]1([CH2:12][CH2:13][C:14](OCC)=[O:15])[CH2:11][CH2:10]1)=O)(C)(C)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[CH3:6][N:8]([CH3:19])[C:9]1([CH2:12][CH2:13][CH2:14][OH:15])[CH2:11][CH2:10]1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
product
Quantity
8.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(C1(CC1)CCC(=O)OCC)C
Step Two
Name
Quantity
6.9 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
6.9 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
6.9 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
20.7 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 16 hours
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
CN(C1(CC1)CCCO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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